2-Mercaptoimidazole
Overview
Description
2-Mercaptoimidazole, also known as 2-Imidazolidinethione, is an organosulfur compound with the formula C3H4N2S . It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . The compound forms a variety of metal complexes .
Synthesis Analysis
New 2-mercaptoimidazoles were synthesized via solid phase synthesis and were characterized by spectral studies i.e IR, 1NMR, Mass spectra, and LC-MS . The compounds were screened for their antimicrobial potency via agar well diffusion assay against three bacterial strains and two fungal strains .
Molecular Structure Analysis
The molecular structure of this compound is relatively simple, containing a sulfhydryl group and a thiourea moiety within a heterocyclic structure .
Chemical Reactions Analysis
The compound is known to form a variety of metal complexes . It has been used in chemical modification of silica gel for selective separation of mercury (II) from an aqueous solution .
Physical and Chemical Properties Analysis
This compound is a white solid with a molar mass of 100.14 g·mol−1 . It has a melting point of 225–227 °C .
Scientific Research Applications
1. CCR2 Inhibition and QSAR Studies
2-Mercaptoimidazole derivatives are studied for their role as C-C chemokine receptor type 2 (CCR2) inhibitors. The Quantitative Structure Activity Relationship (QSAR) studies using genetic algorithm-artificial neural networks (GA-ANN) have shown that 2-mercaptoimidazoles have a non-linear relationship with their biological activities, indicating their potential in drug design and therapeutic applications (Saghaie, Shahlaei, & Fassihi, 2013).
2. Antimicrobial Properties
Several studies have explored the antimicrobial potency of this compound derivatives. These compounds have shown effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Rani & Singh, 2018); (Singh, 2019); (El Ouasif et al., 2017).
3. Corrosion Inhibition
This compound shows a significant effect as a corrosion inhibitor, particularly for copper in sulfuric acid solutions. The synergistic effect with iodide ions in corrosion prevention is also noted, making it a viable candidate for industrial applications in metal protection (Zhang, Gao, & Zhou, 2003).
4. Molecular Modeling and Drug Discovery
The molecular modeling studies of this compound derivatives have been instrumental in understanding their interaction with biological targets, such as enzymes and receptors. This contributes to the field of drug discovery, particularly in the development of antimicrobial and antifungal agents (Rani & Singh, 2017).
5. Spectroscopic and Thermodynamic Studies
Spectroscopic and thermodynamic investigations provide insights into the structural and energetic characteristics of this compound. These studies are crucial for understanding its physical and chemical properties, which are relevant in various scientific applications (Silva et al., 2016).
6. Antioxidant Properties
Research has shown that this compound derivatives, particularly those derived from ovothiols, exhibit antioxidant properties. These compounds have been studied for their potential in scavenging reactive oxygen species and protecting against oxidative stress (Bailly et al., 2000); (Zoete et al., 2000).
Mechanism of Action
Target of Action
2-Mercaptoimidazole, also known as 1H-Imidazole-2-thiol, primarily targets the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine and triiodothyronine .
Mode of Action
This compound inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is a critical step in the synthesis of thyroxine and triiodothyronine . Additionally, it has been found to interact with the active site of cytochrome P450 14 α-sterol demethylase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, it prevents the formation of thyroid hormones, thereby affecting various physiological processes regulated by these hormones .
Result of Action
The inhibition of thyroid hormone synthesis by this compound results in a decrease in the levels of thyroid hormones in the body . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the surface-enhanced Raman scattering (SERS) spectra of the this compound molecule . Additionally, the presence of other substances in the environment, such as alkyl halides, can react with this compound .
Safety and Hazards
Future Directions
The use of 2-Mercaptoimidazole as a corrosion inhibitor has been studied, with a focus on the time-resolved adsorption and degradation of this compound-induced inhibitor layer/film over AA6061 in 0.1 M NaCl solution . Future research could further investigate the long-term durability and protectiveness of this organic inhibitor film .
Biochemical Analysis
Biochemical Properties
For instance, it has been used in the chemical modification of silica gel for selective separation of mercury (II) from an aqueous solution .
Cellular Effects
The cellular effects of 2-Mercaptoimidazole are also not fully explored. It has been used in the development of efficient inverted perovskite solar cells, indicating its potential influence on cellular processes
Molecular Mechanism
It has been found to inhibit mushroom tyrosinase, suggesting it may have enzyme inhibition properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the study of the stability of coordination compounds of metal ions . The stability of these complexes was found to decrease with increasing temperature .
Properties
IUPAC Name |
1,3-dihydroimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTTJBVAAALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061236 | |
Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-35-5, 49556-19-6 | |
Record name | 2-Mercaptoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptoimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112715 | |
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Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Imidazole-2-thione, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD37BLD6L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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